molecular formula C14H12N2O B12458615 2-(1,3-Benzoxazol-2-yl)-4-methylaniline

2-(1,3-Benzoxazol-2-yl)-4-methylaniline

Cat. No.: B12458615
M. Wt: 224.26 g/mol
InChI Key: KGWIQHLFCUZFKH-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)-4-methylaniline is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that exhibit a broad substrate scope and functionalization potential, making them valuable in various research and application areas .

Preparation Methods

The synthesis of 2-(1,3-Benzoxazol-2-yl)-4-methylaniline typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as a catalyst at 50°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(1,3-Benzoxazol-2-yl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Substitution reactions often occur with halogenated compounds under specific conditions.

Common reagents and conditions used in these reactions include catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)-4-methylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

2-(1,3-Benzoxazol-2-yl)-4-methylaniline can be compared with other similar compounds such as:

  • 2-(1,3-Benzoxazol-2-yl)-5-methylaniline
  • 2-(1,3-Benzothiazol-2-yl)-4-methylaniline
  • 2-(1,3-Benzimidazol-2-yl)-4-methylaniline

These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their substituents and functional groups . The uniqueness of this compound lies in its specific functionalization and the resulting applications in various fields.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-4-methylaniline

InChI

InChI=1S/C14H12N2O/c1-9-6-7-11(15)10(8-9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3

InChI Key

KGWIQHLFCUZFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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